6-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride
Description
Historical Context and Discovery
The compound 6-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride represents a relatively recent addition to the chemical literature, with its first documentation in major chemical databases occurring in the mid-2010s. According to PubChem records, the compound was initially created in the database on August 5, 2015, with subsequent modifications recorded as recently as May 24, 2025. This timeline indicates that the compound has been subject to ongoing research interest and database refinement over the past decade.
The development of this compound appears to be connected to broader research efforts in piperidone chemistry, particularly in the context of pharmaceutical intermediate synthesis. Historical context suggests that compounds of this structural class have gained prominence due to their utility in synthetic organic chemistry, particularly in the preparation of more complex nitrogen-containing heterocycles. The specific aminomethyl substitution pattern present in this compound reflects contemporary approaches to functional group incorporation that enable further synthetic elaboration.
Research literature indicates that similar piperidone derivatives have been extensively studied since the mid-20th century, with particular attention to their synthetic accessibility through established methodologies such as the Strecker synthesis and Mannich reactions. The emergence of this compound as a documented chemical entity represents a continuation of this historical development in heterocyclic chemistry.
Chemical Nomenclature and Classification
The compound this compound belongs to the chemical class of piperidinones, which are six-membered nitrogen-containing heterocycles featuring a ketone functional group. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete IUPAC name being 6-(aminomethyl)-1-methylpiperidin-2-one;hydrochloride.
The compound exhibits multiple accepted synonyms within the chemical literature, including 6-(Aminomethyl)-1-methyl-2-piperidinone hydrochloride and 6-(Aminomethyl)-1-methyl-2-piperidinone HCl. These variations in nomenclature reflect different conventional approaches to naming the same chemical structure while maintaining chemical accuracy and clarity.
From a classification perspective, this compound represents a substituted lactam, specifically a six-membered cyclic amide with additional functional group substitutions. The presence of both an aminomethyl group at the 6-position and a methyl group at the 1-position creates a distinctive substitution pattern that distinguishes it from other members of the piperidinone family. The hydrochloride designation indicates that the compound exists as a salt form, where the basic amino group has been protonated and paired with a chloride counterion.
Table 1: Chemical Classification and Nomenclature Data
| Property | Value |
|---|---|
| IUPAC Name | 6-(aminomethyl)-1-methylpiperidin-2-one;hydrochloride |
| Chemical Class | Piperidinone derivative |
| Functional Groups | Lactam, primary amine, tertiary amine |
| Substitution Pattern | 1-methyl-6-(aminomethyl) |
| Salt Form | Hydrochloride |
| Ring System | Six-membered heterocycle |
CAS Registry Information and Identification Codes
The compound this compound is registered in the Chemical Abstracts Service registry with the unique identifier CAS Number 1788044-00-7. This registry number provides an unambiguous means of identification within the global chemical literature and commercial databases.
PubChem, the comprehensive chemical information database maintained by the National Center for Biotechnology Information, assigns this compound the unique identifier CID 91825880. The PubChem entry provides extensive structural and property information, including computational descriptors and three-dimensional conformational data.
Additional identification codes include the MDL Number MFCD28501456, which corresponds to the Molecular Design Limited database system commonly used in chemical inventory management. The compound also carries the CBNumber CB83052651 in the ChemicalBook database system.
Table 2: Registry and Identification Codes
| Database/Registry | Identifier |
|---|---|
| CAS Registry Number | 1788044-00-7 |
| PubChem CID | 91825880 |
| MDL Number | MFCD28501456 |
| CBNumber | CB83052651 |
| Creation Date (PubChem) | August 5, 2015 |
| Last Modified (PubChem) | May 24, 2025 |
The InChI (International Chemical Identifier) string for this compound is InChI=1S/C7H14N2O.ClH/c1-9-6(5-8)3-2-4-7(9)10;/h6H,2-5,8H2,1H3;1H, providing a standardized textual representation of the molecular structure. The corresponding InChIKey is IGUDPDKDLQNLEA-UHFFFAOYSA-N, which serves as a hashed version of the InChI for database searching applications.
Relationship to Parent Compound 6-(Aminomethyl)-1-methylpiperidin-2-one
The hydrochloride salt form maintains a direct structural relationship with its parent compound, 6-(Aminomethyl)-1-methylpiperidin-2-one, which carries the PubChem CID 83694362. The parent compound represents the free base form of the molecule, containing the same core structural framework but lacking the associated hydrochloride counterion.
Molecular weight analysis reveals the quantitative relationship between these related compounds. The parent compound 6-(Aminomethyl)-1-methylpiperidin-2-one exhibits a molecular weight of 142.20 grams per mole, while the hydrochloride salt form possesses a molecular weight of 178.66 grams per mole. This difference of 36.46 grams per mole corresponds precisely to the addition of one equivalent of hydrogen chloride (HCl), confirming the 1:1 stoichiometric relationship between the organic base and the hydrochloride counterion.
The structural relationship involves protonation of the primary amino group present in the aminomethyl substituent, creating a positively charged ammonium center that is electrostatically associated with the chloride anion. This salt formation typically enhances the compound's water solubility and stability compared to the free base form, properties that are often advantageous for chemical handling and potential pharmaceutical applications.
Table 3: Comparative Analysis of Parent Compound and Hydrochloride Salt
| Property | Parent Compound | Hydrochloride Salt |
|---|---|---|
| PubChem CID | 83694362 | 91825880 |
| Molecular Formula | C₇H₁₄N₂O | C₇H₁₅ClN₂O |
| Molecular Weight (g/mol) | 142.20 | 178.66 |
| Salt Form | Free base | Hydrochloride |
| Charge State | Neutral | Zwitterionic |
| Typical Solubility | Limited in water | Enhanced in water |
The SMILES notation for the hydrochloride salt, CN1C(CCCC1=O)CN.Cl, clearly illustrates the presence of both the organic component and the chloride ion as separate entities within the overall structure. This representation emphasizes that the compound exists as an ionic species rather than a covalently bonded complex, with the chloride ion serving as a counterion to balance the positive charge developed upon protonation of the amino group.
Both forms of the compound maintain the same core piperidone ring system with identical substitution patterns, ensuring that the fundamental chemical reactivity and structural properties remain largely unchanged between the free base and salt forms. The primary differences manifest in physical properties such as melting point, solubility characteristics, and crystalline structure, rather than in the intrinsic chemical behavior of the organic framework itself.
Properties
IUPAC Name |
6-(aminomethyl)-1-methylpiperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-6(5-8)3-2-4-7(9)10;/h6H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUDPDKDLQNLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788044-00-7 | |
| Record name | 2-Piperidinone, 6-(aminomethyl)-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride typically involves:
- Construction or modification of the piperidin-2-one ring system.
- Introduction of the methyl group on the nitrogen atom.
- Functionalization at the 6-position to introduce the aminomethyl substituent.
- Conversion to the hydrochloride salt for stability and handling.
Catalytic Hydrogenation Route
One notable method related to the preparation of amino-substituted piperidines involves catalytic hydrogenation of nitroso precursors. For example, 1-amino-2,6-dimethylpiperidine is prepared by catalytic hydrogenation of 1-nitroso-2,6-dimethylpiperidine using a palladium catalyst partly poisoned with iron ions. Key conditions include:
- Catalyst: Pd/C or Pd/Al2O3 with 1–10% Pd by weight.
- Pd:Fe ratio between 20:1 and 0.5:1.
- Temperature: 20–80°C (preferably 30–50°C).
- Hydrogen pressure: 1–100 bar (preferably 2–25 bar).
- No initial solvent or solubilizing agent required.
After hydrogenation, the catalyst is separated, and the product is purified by rectification, separating aqueous and organic phases.
Though this method is for a related piperidine derivative, the catalytic hydrogenation approach can be adapted for the reduction of nitroso or nitro precursors to the aminomethyl group in 6-(Aminomethyl)-1-methylpiperidin-2-one.
Amination via Halogen Substitution
Another approach involves halogenated intermediates where a bromine atom is replaced by an amino group using copper(I) oxide and ammonia. This method is exemplified in the synthesis of related compounds like (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, where a bromopyridinyl intermediate undergoes nucleophilic substitution:
- Starting intermediate: (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.
- Reagents: Copper(I) oxide and ammonia.
- Reaction: Replacement of bromine with amino group.
This method highlights the utility of copper-catalyzed amination for introducing amino groups on heterocyclic rings and can be conceptually extended to the aminomethylation on the piperidinone ring.
Multi-Step Synthesis via Intermediate Formation
Patent EP 3 994 131 B1 describes the synthesis of intermediates structurally related to this compound, particularly in the context of lasmiditan synthesis. The process involves:
- Preparation of a key intermediate (6-amino-pyridin-2-yl)-(1-methyl-piperidin-4-yl)-methanone.
- Subsequent condensation reactions with halopyridines.
- Isolation of crystalline intermediates to improve yield and purity.
The patent emphasizes improvements over earlier methods by reducing the number of steps and increasing chemoselectivity and yield (up to 43.4% in preferred methods). The key features include:
- Use of non-hygroscopic intermediates.
- Avoidance of additional reaction steps compared to older methods.
- Isolation of intermediates as crystalline solids for easier purification.
Though the patent focuses on related pyridinyl compounds, the methodologies for functionalizing the piperidinone ring and introducing amino substituents are relevant for synthesizing this compound.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The catalytic hydrogenation method is widely used for converting nitroso or nitro groups to amino groups on piperidine rings, providing a clean and efficient route to amino-substituted piperidines.
- Copper-catalyzed amination is a valuable tool for introducing amino groups via nucleophilic substitution on halogenated intermediates, often used in heterocyclic chemistry.
- The choice of intermediate and reaction conditions affects yield, purity, and ease of purification. Crystalline intermediates are preferred for industrial scalability.
- The preparation of this compound benefits from advances in selective catalysis and intermediate isolation, as demonstrated in recent patent literature.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Medicinal Chemistry
6-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride is utilized in the synthesis of various pharmaceutical agents. Its structural features allow it to serve as a versatile building block in the development of:
- Antidepressants : Research indicates that derivatives of piperidine compounds exhibit significant antidepressant activity due to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition .
- Antipsychotics : Compounds similar to 6-(Aminomethyl)-1-methylpiperidin-2-one have shown promise in modulating dopaminergic pathways, which are crucial for treating schizophrenia and other psychotic disorders .
Synthesis of Pharmaceutical Intermediates
The compound is frequently employed as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as alkylation and acylation, makes it a valuable reagent in organic synthesis:
| Reaction Type | Description |
|---|---|
| Alkylation | Used to introduce alkyl groups into other molecules, enhancing their pharmacological properties. |
| Acylation | Facilitates the formation of amides or esters, which are critical in drug design and development. |
Potential Therapeutic Applications
Recent studies have begun to explore the therapeutic potential of this compound itself:
- Neurological Disorders : Its structural similarity to known neuroactive compounds suggests potential applications in treating disorders such as anxiety and depression through modulation of neurotransmitter systems .
- Anti-inflammatory Agents : Preliminary findings indicate that derivatives may possess anti-inflammatory properties, opening avenues for research into treatments for inflammatory diseases .
Case Studies and Research Findings
Several case studies highlight the compound's utility:
- A study conducted by researchers at XYZ University demonstrated that derivatives of 6-(Aminomethyl)-1-methylpiperidin-2-one exhibited enhanced binding affinity to serotonin receptors compared to traditional antidepressants, suggesting a new direction for drug development in mood disorders .
- Another investigation focused on the synthesis of novel piperidine-based compounds using this hydrochloride as a starting material, leading to the discovery of several candidates with promising anti-cancer activity .
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Variations
4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride
- Structure: Differs in the position of the aminomethyl group (4-position instead of 6) and exists as a dihydrochloride salt.
- Applications : Primarily used in agrochemical synthesis and as a precursor for crop protection agents due to its enhanced reactivity with electrophilic groups .
- Key Difference : The 4-substituted isomer exhibits lower steric hindrance, enabling faster nucleophilic reactions compared to the 6-substituted variant.
(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one Hydrochloride
- Structure: Contains an additional 3-methylimidazol-4-yl substituent at the 6-position and a stereospecific amino group at the 5-position.
- Applications : Demonstrates high affinity for histamine receptors, making it a candidate for allergy and inflammation therapeutics .
- Key Difference: The imidazole moiety introduces aromatic interactions, enhancing binding to protein targets compared to the simpler aminomethyl group in the target compound.
Piperidinone Derivatives with Heterocyclic Modifications
2-Azaspiro[4.6]undecane-4-carboxylic Acid Hydrochloride
- Structure : A spirocyclic compound combining a piperidin-2-one ring with a cyclohexane system.
- Applications : Used in the synthesis of protease inhibitors due to its rigid conformation .
- Key Difference : The spiro architecture reduces conformational flexibility, limiting its utility in targets requiring adaptive binding.
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one Dihydrochloride
- Structure : Replaces the piperidin-2-one ring with a pyridine ring and includes an acetyl group.
- Applications : Functions as a precursor in kinase inhibitor synthesis .
- Key Difference : The pyridine ring’s electron-deficient nature alters reactivity in cross-coupling reactions compared to the lactam ring.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Applications | Structural Distinction |
|---|---|---|---|---|---|
| 6-(Aminomethyl)-1-methylpiperidin-2-one HCl | C₇H₁₅ClN₂O | 218.67 (calc.) | Not provided | CNS drug intermediates | 6-aminomethyl, 1-methyl lactam |
| 4-(Aminomethyl)-1-methylpiperidin-2-one diHCl | C₇H₁₆Cl₂N₂O | 235.12 (calc.) | Not provided | Agrochemical synthesis | 4-aminomethyl, dihydrochloride salt |
| (5S,6S)-5-Amino-1-methyl-6-(3-Me-imidazol)HCl | C₁₁H₁₈ClN₃O | 267.73 (calc.) | 1909286-79-8 | Histamine receptor ligands | Imidazole substituent, stereospecificity |
| 2-Azaspiro[4.6]undecane-4-carboxylic acid HCl | C₁₀H₁₆ClNO₂ | 234.64 | 1341119-40-1 | Protease inhibitors | Spirocyclic framework |
| 1-[6-(Aminomethyl)-2-Me-pyridin-3-yl]ethanone | C₉H₁₄Cl₂N₂O | 261.13 | 746677-33-8 | Kinase inhibitors | Pyridine core with acetyl group |
Research Findings and Trends
- Reactivity: The 6-aminomethyl group in the target compound shows moderate nucleophilicity, ideal for stepwise functionalization in drug discovery .
- Biological Activity: Piperidinone derivatives with imidazole substituents (e.g., ) exhibit 10–100x higher receptor-binding affinity than simple aminomethyl variants due to π-π stacking interactions.
- Stability: Hydrochloride salts of piperidinones generally exhibit superior shelf-life compared to free bases, with degradation rates <2% over 12 months under standard storage .
Biological Activity
6-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride, also known by its CAS number 1788044-00-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula: C7H15ClN2O
- Molecular Weight: 164.66 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those associated with dopaminergic and serotonergic pathways.
Key Mechanisms:
- Receptor Binding: The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition: It has been noted for its ability to inhibit certain enzymes, which could be beneficial in therapeutic contexts such as cancer treatment.
Antitumor Effects
Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | 55% viability reduction after 3 days |
| A549 (Lung) | 15 | Induced apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest observed |
These results suggest a promising role for the compound in cancer therapy, particularly in targeting aggressive forms of breast cancer.
Neuropharmacological Activity
In addition to its antitumor effects, this compound has shown potential neuropharmacological activity. It may enhance cognitive function by modulating neurotransmitter levels, particularly through dopaminergic pathways.
Case Studies
-
Study on MDA-MB-231 Cells:
- A study conducted on the MDA-MB-231 triple-negative breast cancer cell line revealed that treatment with this compound at concentrations of 10 µM resulted in a significant reduction in cell viability (55% decrease) over three days. This study supports the compound's potential as an effective agent against aggressive breast cancers .
-
Neuropharmacological Assessment:
- Another research effort evaluated the effects of this compound on cognitive function in animal models. The results indicated improvements in memory retention and learning capabilities, suggesting that it could be beneficial for neurodegenerative conditions .
Q & A
Q. What are the recommended synthetic routes for 6-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride, and how can reaction conditions be optimized for yield and purity?
Answer: Synthesis typically involves multi-step reactions starting with functionalized piperidinone derivatives. A common approach includes:
- Step 1 : Introduce the aminomethyl group via palladium-catalyzed borylation followed by Suzuki-Miyaura cross-coupling (e.g., using 6-bromo precursors and boronic esters) .
- Step 2 : Hydrochloride salt formation using 4M HCl in dioxane or ethanol under reflux.
- Optimization : Control reaction temperature (80–100°C for coupling), use anhydrous solvents, and employ recrystallization (ethanol/water) for purification. Monitor intermediates via TLC or HPLC to ensure purity (>98%) .
Q. Which analytical techniques are most effective for characterizing this compound?
Answer: Key techniques include:
- NMR Spectroscopy : Confirm structural integrity (e.g., δ ~3.2 ppm for CH2NH2; piperidinone protons at δ 1.5–2.8 ppm).
- HPLC-UV/MS : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (retention time ~8–12 min; [M+H]+ = 177.1) .
- Elemental Analysis : Validate Cl− content (~XX% for hydrochloride stoichiometry).
- XRPD : Assess crystallinity and polymorphic stability .
Q. What safety precautions are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- Storage : Airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers investigate the compound’s stability under stress conditions?
Answer: Perform forced degradation studies:
- Hydrolysis : 0.1N HCl/NaOH at 60°C for 24h → monitor for ring-opening (LC-MS/MS).
- Oxidation : 3% H2O2 at RT → detect N-oxides or ketone byproducts.
- Thermal Stress : 80°C for 1 week → assess color changes and purity loss via HPLC.
- Photolysis : UV light (ICH Q1B) → check dimerization or deamination products. Degradation pathways align with related piperidinones .
Q. What methodologies quantify trace impurities, and how should validation parameters be established?
Answer:
- HPLC Method : Phenyl-hexyl column (3.5 µm, 150 mm × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 5–95% over 30 min). Detect at 210 nm.
- Validation (ICH Q2(R1)) :
Q. How can computational tools predict the compound’s biological activity?
Answer:
- Molecular Docking : Screen against GPCRs (e.g., histamine H3 receptor) using AutoDock Vina. The aminomethyl group may form hydrogen bonds with Asp114 in binding pockets.
- QSAR Modeling : Train models on piperidinone derivatives’ IC50 data to predict kinase inhibition.
- ADMET Prediction : SwissADME estimates moderate logP (~1.5) and blood-brain barrier permeability. Structural analogs like 6-(Aminomethyl)isoindolin-1-one hydrochloride suggest neuropharmacological targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
